8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one, also known by its Chemical Abstracts Service number 2446-62-0, is a heterocyclic compound that has garnered attention in organic chemistry due to its structural properties and potential biological activities. This compound belongs to the class of quinazolinones, which are characterized by a fused bicyclic structure comprising a quinazoline and a pyridine ring. The molecular formula for this compound is with a molecular weight of 200.24 g/mol .
8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one is classified as a pyridoquinazolinone. This classification reflects its structural features, which include both pyridine and quinazoline moieties. Compounds in this class often exhibit significant pharmacological properties, making them subjects of interest in drug discovery and development.
The synthesis of 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one can be achieved through several methodologies:
These synthesis methods often require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide), and reaction time optimization to achieve high yields and purity of the product. The choice of method may depend on the availability of reagents and desired yield.
Key structural data includes:
The chemical reactivity of 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one includes:
These reactions often require careful control of conditions such as temperature, pH, and concentration to ensure desired outcomes without unwanted side reactions.
The mechanism of action for compounds like 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one typically involves interactions with biological targets such as enzymes or receptors.
Research indicates that derivatives of this compound exhibit significant biological activities including anti-inflammatory and anticancer properties due to their ability to interfere with cellular signaling pathways.
Key physical properties include:
Chemical properties include:
Relevant data on melting points and boiling points are often determined experimentally but are not universally reported for all derivatives.
8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one has several applications:
The pyridoquinazolinone structural motif represents a privileged scaffold in medicinal chemistry, characterized by the fusion of a pyridine ring with a quinazolinone system. Within this class, 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one (CAS 2446-62-0) exemplifies a tricyclic framework with significant pharmacological potential. This fully saturated pyridine ring distinguishes it from simpler quinazolinones, conferring unique conformational and electronic properties critical for bioactivity. As a rigid, planar heterocycle, it serves as a versatile template for designing ligands targeting diverse biological pathways, particularly in oncology and infectious diseases [3] [7].
This compound belongs to the 6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one class (IUPAC name), featuring three fused rings:
Key Structural Attributes:
Table 1: Fundamental Identifiers of 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one
Property | Value |
---|---|
CAS Registry Number | 2446-62-0 |
Other CAS References | 1041382-97-1 (2-Hydroxy derivative) [4] 4259167 (2-Nitro derivative) [6] |
Canonical SMILES | O=C1N2C(CCCC2)=NC3=C1C=CC=C3 |
InChI Key | LMDWOGWJYVSXEP-UHFFFAOYSA-N |
Storage Stability | Sealed, dry, 2–8°C [1] |
The carbonyl group at C11 and basic nitrogen atoms create distinct electrophilic and nucleophilic sites, facilitating interactions with biological targets like kinases and topoisomerases [3] [7].
The chemistry of quinazolinones traces back to Stefan Niementowski’s seminal work (1895), involving cyclocondensation of anthranilic acid with amides. Pyrido-fused variants emerged later as synthetic analogs of natural alkaloids:
Synthetic methodologies evolved significantly:
Table 2: Clinically Relevant Quinazolinone Derivatives
Drug Name | Biological Activity | Structural Features |
---|---|---|
Halofuginone | Anticancer/Coccidiostat | 7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidinyl)-2-oxopropyl] substitution [3] |
Idelalisib | Anti-hematological cancer | 5-Fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)propyl] [3] |
Ispinesib | Kinesin spindle protein inhibitor | N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl) [3] |
Raltitrexed | Thymidylate synthase inhibitor | (2S)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]… [3] |
This scaffold’s versatility stems from its multidirectional derivatization capacity:
Biological Relevance:
Synthetic Advantages:
The pyridoquinazolinone nucleus remains a fertile platform for rational drug design, balancing synthetic accessibility with target engagement diversity. Continued exploration of its structure-activity relationships promises novel therapeutics for oncology and beyond.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0